

An In-depth Technical Guide to the Oxidation States of Manganese Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese bromide

Cat. No.: B082022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known oxidation states of manganese in its bromide compounds. The document focuses on the synthesis, characterization, and properties of these compounds, with a particular emphasis on the well-characterized manganese(II) bromide and available data on manganese(III) complexes. Information on higher oxidation states, which are generally unstable, is also discussed.

Introduction to Manganese Bromide and its Oxidation States

Manganese, a first-row transition metal, is known for its ability to exist in a wide range of oxidation states, from -3 to +7.^[1] This versatility is a cornerstone of its diverse chemistry and its role in various chemical and biological processes. In combination with bromine, manganese primarily forms stable compounds in the +2 oxidation state ($MnBr_2$).^{[2][3]} Higher oxidation states, such as +3 and +4, are less stable and typically require specific coordinating ligands for their isolation and study.^[4] This guide will delve into the specifics of each of these oxidation states.

Manganese(II) Bromide ($MnBr_2$)

Manganese(II) bromide is the most common and stable **manganese bromide** compound. It is a pink crystalline solid that is highly soluble in water.^[5]

Quantitative Data

The following table summarizes key quantitative data for anhydrous manganese(II) bromide.

Property	Value	Reference
Molecular Formula	MnBr ₂	[6]
Molar Mass	214.75 g/mol	[2]
Appearance	Pink/rose crystalline solid	[2]
Density	4.385 g/cm ³	[5]
Melting Point	698 °C	[5]
Boiling Point	1027 °C	[3]
Crystal Structure	Cadmium iodide (CdI ₂) type, layered hexagonal	[2][7]
Space Group	P-3m1	[7]
Lattice Constants	a = b = 3.87 Å, c = 6.48 Å	[7][8]
Mn-Br Bond Length	2.72 Å (in monolayer)	[7][8]
Magnetic Moment (Mn atom)	5.0 μB	[8]

Experimental Protocols

A common method for the preparation of anhydrous MnBr₂ involves the reaction of manganese metal with bromine gas. However, a more convenient laboratory synthesis involves the dehydration of the tetrahydrate.

Protocol: Dehydration of Manganese(II) Bromide Tetrahydrate

- Place a known quantity of manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) in a suitable drying apparatus, such as a Schlenk flask.
- Heat the sample gradually under a high vacuum.

- Maintain the temperature at approximately 110-150 °C for several hours to ensure complete removal of water.
- Cool the anhydrous MnBr₂ under vacuum or an inert atmosphere before handling to prevent rehydration.

Manganese(II) bromide readily forms coordination complexes with various ligands. The following is an example of the synthesis of a dimeric manganese(II) bromide complex with pyridine N-oxide.[9]

Protocol: Synthesis of [MnBr₂(C₅H₅NO)]₂[9]

- Dissolve manganese(II) bromide tetrahydrate in a minimal amount of methanol.
- In a separate flask, dissolve two molar equivalents of pyridine N-oxide in methanol.
- Mix the two solutions and stir for 10 minutes at room temperature.
- Allow the solvent to evaporate slowly. X-ray quality crystals of the dimeric complex will form.

Characterization

- X-ray Diffraction (XRD): Single-crystal and powder XRD are used to determine the crystal structure and phase purity of MnBr₂ and its complexes.[1][9]
- Spectroscopy: Infrared (IR) spectroscopy can be used to identify the vibrational modes of coordinated ligands in Mn(II) complexes.[9]
- Magnetic Susceptibility: This technique is employed to determine the magnetic properties of Mn(II) compounds, which are paramagnetic due to the presence of unpaired d-electrons.[8]

Manganese(III) Bromide (MnBr₃)

Simple manganese(III) bromide is unstable and not well-characterized. However, Mn(III) bromide complexes can be synthesized and stabilized with appropriate ligands, such as phosphines.[4]

Quantitative Data

The following table provides data for a representative manganese(III) bromide phosphine complex.

Property	Value	Reference
Complex Formula	$[\text{MnBr}_3(\text{PR}_3)_2]$ (example)	[4]
Coordination Geometry	Trigonal bipyramidal (typical)	[4]

Note: Specific bond lengths and magnetic moments would be dependent on the specific phosphine ligand used.

Experimental Protocols

A robust method for synthesizing Mn(III) halido phosphine complexes involves ligand exchange from a suitable Mn(III) precursor.

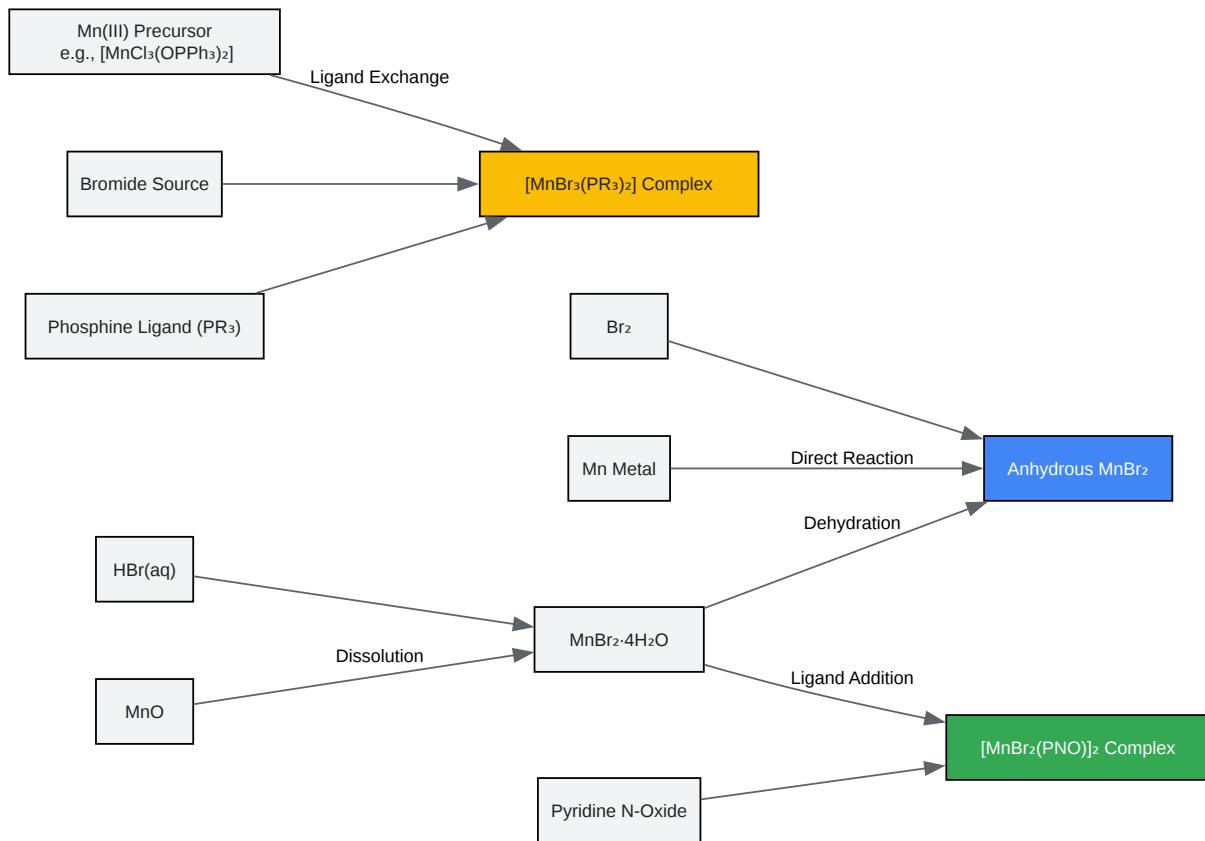
Protocol: Synthesis via Ligand Exchange[\[4\]](#)

- Start with a solution of a stable Mn(III) precursor, such as $[\text{MnIIIICl}_3(\text{OPPh}_3)_2]$.
- Introduce a bromide source, such as a tetraalkylammonium bromide salt, to exchange the chloride ligands for bromide.
- Add the desired phosphine ligand (PR_3) to the solution.
- The phosphine ligand will displace the triphenylphosphine oxide ligands to yield the $[\text{MnIIIBr}_3(\text{PR}_3)_2]$ complex.
- The product can be isolated by crystallization.

Characterization

- X-ray Crystallography: Essential for determining the precise molecular structure and coordination geometry of these complexes.
- UV-Vis Spectroscopy: Mn(III) complexes are often highly colored, and UV-Vis spectroscopy can be used to study their electronic transitions.

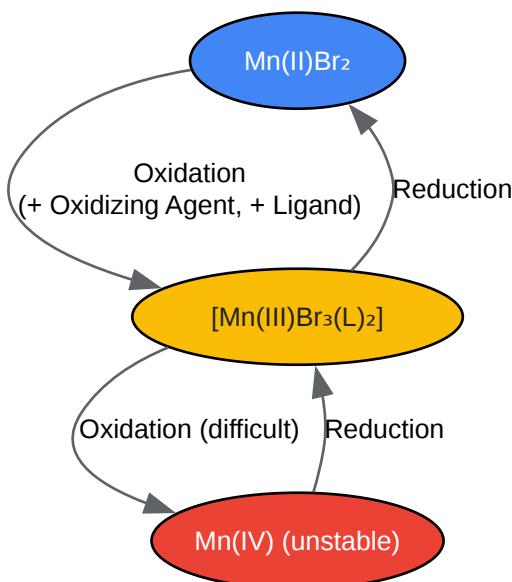
- Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for characterizing the electronic structure of paramagnetic Mn(III) species.


Manganese(IV) Bromide ($MnBr_4$)

There is a significant lack of reliable reports on the synthesis and isolation of simple manganese(IV) bromide or its complexes. The combination of the highly oxidizing nature of Mn(IV) and the reducing nature of the bromide ion makes such compounds inherently unstable, likely leading to the formation of Mn(II) and elemental bromine. While some online databases may list "Manganese(IV) bromide," they do not provide experimental evidence for its existence. [10]

Redox Chemistry and Interconversion of Oxidation States

The oxidation of manganese(II) in the presence of bromide is a key process in understanding the relationship between the different oxidation states. The presence of bromide can catalyze the oxidation of Mn(II), for example, by chlorine in aqueous solutions.[11][12] This process involves the formation of reactive bromine species which then oxidize the Mn(II).


The following diagram illustrates a simplified workflow for the synthesis of different **manganese bromide** species.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to various **manganese bromide** compounds.

The following diagram illustrates the general redox relationships between manganese oxidation states in the presence of bromide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 3. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 4. Synthesis of $\text{Mn(III)}\text{X}_3$ ($\text{X} = \text{Cl, Br, I}$) Compounds with Phosphine (R_3P) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. Manganese bromide | Br_2Mn | CID 83471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electronic and Magnetic Properties of Manganese Bromide Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of four dimeric manganese(II) bromide coordination complexes with various derivatives of pyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webqc.org [webqc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidation of manganese(II) during chlorination: role of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Oxidation States of Manganese Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082022#manganese-bromide-oxidation-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com